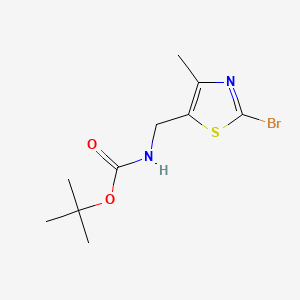

tert-Butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate

Description

tert-Butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate (CAS: 1263045-50-6) is a brominated thiazole derivative with a carbamate functional group. It serves as a key intermediate in organic synthesis, particularly in the development of pesticidal agents and pharmaceuticals. The compound features a thiazole ring substituted with a bromine atom at position 2, a methyl group at position 4, and a methylene-linked tert-butoxycarbonyl (Boc) carbamate at position 4. Its molecular formula is C10H14BrN2O2S, with a molecular weight of 333.18 g/mol (based on ESIMS m/z 333 [M+H]+) . It is reported as a solid with a melting point of 82–86°C .

Properties

Molecular Formula |

C10H15BrN2O2S |

|---|---|

Molecular Weight |

307.21 g/mol |

IUPAC Name |

tert-butyl N-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]carbamate |

InChI |

InChI=1S/C10H15BrN2O2S/c1-6-7(16-8(11)13-6)5-12-9(14)15-10(2,3)4/h5H2,1-4H3,(H,12,14) |

InChI Key |

QUSIGGNVQQRLAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)Br)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate typically involves the reaction of 2-bromo-4-methylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Bromine

The bromine atom at position 2 of the thiazole ring enables nucleophilic substitution, particularly in cross-coupling reactions.

Example : In a palladium-catalyzed coupling, the bromine is replaced by 4-methylthiazole under heating (130°C) to yield biaryl derivatives. This reaction is critical for constructing complex heterocyclic architectures .

Carbamate Hydrolysis

The tert-butyl carbamate group undergoes hydrolysis under acidic conditions to generate primary amines.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 4M HCl in dioxane, DCM, room temperature | Deprotection to free amine |

Mechanism : Protonation of the carbonyl oxygen followed by cleavage of the Boc group releases CO₂ and tert-butanol, yielding the amine .

Alkylation and Acylation Reactions

The methyl group on the thiazole ring participates in further functionalization.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Alkylation | Cyanomethanide, THF, NaH, 0°C to rt | Cyanoacetyl derivative (72% yield) | |

| Acylation | DMF-DMA, microwave (140°C, 45 min) | Enaminone formation |

Example : Reaction with cyanomethanide introduces a cyanoacetyl side chain, enhancing electrophilicity for subsequent cyclization .

Thiazole Ring Functionalization

The thiazole ring itself can undergo electrophilic or radical reactions.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitrothiazole derivatives | – |

Stability and Side Reactions

The compound exhibits sensitivity to strong bases and prolonged heat, which may lead to:

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate is used as an intermediate for the synthesis of more complex molecules .

Biology and Medicine

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the development of new pharmaceuticals .

Industry

In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Structural Analogues with Brominated Thiazole Moieties

tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate (CAS: 1823943-32-3)

- Structure : Bromine at position 4 and methyl at position 5 on the thiazole ring; carbamate directly attached to position 2.

- Molecular Formula : C9H13BrN2O2S.

- Molecular Weight : 293.18 g/mol.

- Key Differences : The absence of a methylene spacer between the thiazole and carbamate groups reduces steric bulk compared to the target compound. This structural variation may influence reactivity in nucleophilic substitutions .

tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate (CAS: 1001419-35-7)

- Structure : Bromomethyl group at position 4 on the thiazole ring.

- Molecular Formula : C9H13BrN2O2S.

- Key Differences : The bromomethyl substituent introduces a reactive site for further alkylation or elimination reactions, unlike the stable methyl group in the target compound .

tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate (CAS: 1101173-94-7)

- Structure : Bromine on a thiadiazole ring (1,2,4-thiadiazole) instead of thiazole.

- Molecular Formula : C7H10BrN3O2S.

- Molecular Weight : 280.14 g/mol.

- Key Differences : The thiadiazole ring has different electronic properties due to the presence of sulfur and nitrogen, which may alter stability and reactivity in cross-coupling reactions compared to thiazole derivatives .

Functional Group Variations

tert-Butyl (2-bromo-4-methylthiazol-5-yl)(prop-2-yn-1-yl)carbamate (Compound CA4)

- Structure : Propargyl group instead of methylene-linked Boc carbamate.

- Molecular Formula : C12H14BrN2O2S.

- Molecular Weight : 333.18 g/mol (ESIMS m/z 333 [M+H]+).

tert-Butyl Methyl(4-methyl-5-propionylthiazol-2-yl)carbamate

- Structure : Propionyl group at position 5 instead of bromine.

- Synthesis: Prepared via MnO2 oxidation of a hydroxypropyl precursor.

- Key Differences : The ketone functional group enhances electrophilicity, making it suitable for condensation reactions, whereas the bromine in the target compound facilitates nucleophilic substitutions .

Physicochemical Properties Comparison

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| Target Compound | 333.18 | 82–86 | 2-Br, 4-Me, 5-(CH2Boc) |

| tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate | 293.18 | Not reported | 4-Br, 5-Me, 2-Boc |

| Compound CA4 | 333.18 | 82–86 | 2-Br, 4-Me, 5-(propargyl-Boc) |

| tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate | 280.14 | Not reported | 3-Br (thiadiazole ring) |

Biological Activity

Tert-butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate, with the CAS number 1255095-03-4, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a thiazole ring and a bromine substituent, contributes to its potential effectiveness against various biological targets, including bacteria and cancer cells. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13BrN2O2S, with a molecular weight of approximately 293.18 g/mol. The presence of the bromine atom in the thiazole ring enhances its lipophilicity, potentially facilitating interactions with various biological targets such as enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C9H13BrN2O2S |

| Molecular Weight | 293.18 g/mol |

| CAS Number | 1255095-03-4 |

Antimicrobial Properties

Research indicates that compounds containing thiazole rings, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key metabolic pathways or disruption of cell wall synthesis.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial properties of this compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. The compound's ability to disrupt bacterial cell wall synthesis was hypothesized as the primary mechanism of action.

Anticancer Activity

Recent studies suggest that thiazole derivatives can act as inhibitors of specific protein kinases involved in cancer cell proliferation. This compound has been evaluated for its effects on tumor growth both in vitro and in vivo.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells. The mechanism by which this compound exerts its biological effects is primarily through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.

- Electrophilic Substitution : The bromine atom can participate in electrophilic substitution reactions, allowing interaction with nucleophilic sites on biological molecules.

The mechanism of action for this compound involves interactions with biological targets such as enzymes and receptors. The thiazole ring may bind to active sites, inhibiting enzyme activity or affecting DNA interactions, leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

The unique substitution pattern on the thiazole ring distinguishes this compound from other similar compounds. Here’s a comparison with related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| Tert-butyl (2-bromothiazol-5-yl)carbamate | Moderate | Low | No methyl group at position 4 |

| Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole | High | Moderate | Contains an additional amino group |

| Tert-butyl (4-methylthiazol-2-yl)carbamate | Low | High | Different position for methyl substitution |

Q & A

Q. What is the standard synthetic procedure for tert-butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate?

The compound is synthesized via a Mitsunobu reaction. A stirred solution of tert-butyl (2-bromo-4-methylthiazol-5-yl)carbamate in THF is treated with but-3-yn-2-ol, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD) under an argon atmosphere. After 16 hours, the mixture is quenched with cold water, concentrated, and extracted with ethyl acetate. Purification via flash column chromatography yields the product (58% yield). Key steps include inert atmosphere control and stoichiometric reagent ratios .

Q. How is the compound characterized post-synthesis?

Characterization relies on ¹H NMR and electrospray ionization mass spectrometry (ESIMS) . For tert-butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate, ¹H NMR (400 MHz, CDCl₃) shows peaks at δ 4.28 (s, 2H, CH₂), 2.30 (t, J = 2.4 Hz, 1H, alkyne), 2.26 (s, 3H, CH₃), and 1.43 (s, 9H, tert-butyl). ESIMS confirms the molecular ion peak at m/z 333 ([M + H]⁺). These methods validate structural integrity and purity .

Q. What safety precautions are recommended during synthesis?

While specific hazard data for this compound is limited, analogous carbamates require:

- Respiratory protection (e.g., N95 masks) to avoid inhalation of vapors.

- Skin/eye protection (gloves, goggles) due to potential irritation .

- Inert atmosphere (argon) to prevent undesired reactions .

Advanced Research Questions

Q. How can reaction yield be optimized for this compound?

Key factors include:

- Stoichiometry : Adjusting molar ratios of DIAD and triphenylphosphine (e.g., 2:1 for alcohol coupling).

- Temperature : Testing reaction progress at elevated temperatures (40–60°C) to reduce time.

- Solvent choice : Replacing THF with DMF or DCE to enhance solubility of intermediates .

Q. What analytical methods resolve impurities or by-products?

Q. How does the bromothiazole moiety influence reactivity in downstream applications?

The 2-bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl formation). The methyl group at C4 enhances steric stability, while the carbamate protects the amine during functionalization. Computational studies (DFT) can predict electrophilic/nucleophilic sites for targeted derivatization .

Q. What strategies mitigate decomposition during storage?

- Storage conditions : Keep at –20°C in anhydrous, argon-purged vials.

- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent oxidation.

- Periodic analysis : Monitor via TLC or NMR to detect degradation .

Methodological Considerations

- Purification : Flash chromatography (hexane/ethyl acetate gradient) is standard, but preparative HPLC may improve resolution for polar by-products .

- Scale-up challenges : Pilot-scale reactions require optimized mixing and temperature control to maintain yield.

- Ecotoxicity : While data is lacking, follow OECD guidelines for assessing aquatic toxicity during disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.